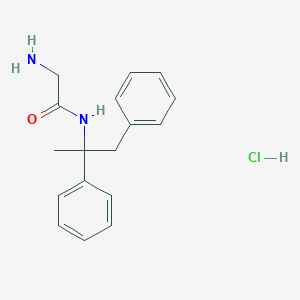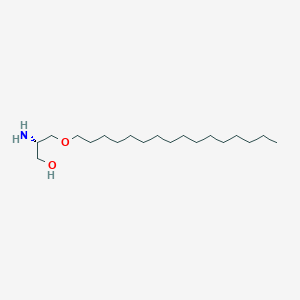![molecular formula C42H63N9 B055417 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- CAS No. 121246-28-4](/img/structure/B55417.png)
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, also known as MTT, is a compound that has gained significant attention in scientific research due to its unique properties. MTT is a yellow, water-soluble compound that is commonly used as a reagent in cell viability assays.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- involves the conversion of the compound to formazan by mitochondrial dehydrogenases in living cells. The formazan product is insoluble and accumulates in the cells, providing a measure of cell viability. 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is not toxic to cells and does not affect cell growth or metabolism.
Effets Biochimiques Et Physiologiques
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- has no known biochemical or physiological effects on living organisms. The compound is not toxic and does not affect cell growth or metabolism. However, the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays, such as those that measure protein concentration.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- as a reagent in cell viability assays has several advantages. The assay is simple, rapid, and sensitive, and can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. However, there are also limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-. The assay is not suitable for all cell types, and the formazan product produced by 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can interfere with certain assays.
Orientations Futures
There are several future directions for the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in scientific research. One area of interest is the development of new assays that can be used to assess the efficacy of drugs and other compounds in inhibiting or promoting cell growth. Another area of interest is the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new therapies for cancer and other diseases. Finally, there is also interest in the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- in the development of new diagnostic tools for the early detection of disease.
Conclusion:
In conclusion, 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, or 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, is a valuable tool in scientific research. The compound is widely used as a reagent in cell viability assays and has several advantages, including simplicity, rapidity, and sensitivity. While there are limitations to the use of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-, there are also several future directions for the use of the compound in the development of new assays, therapies, and diagnostic tools.
Méthodes De Synthèse
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- can be synthesized through a series of chemical reactions starting with cyanuric chloride and aniline. The reaction involves the substitution of chlorine atoms on the cyanuric chloride molecule with amino groups from aniline. The resulting compound is then further reacted with 1,4-dimethylpentylamine to produce 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- is widely used in scientific research as a reagent for cell viability assays. The compound is converted to a purple formazan product by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells. This property of 1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- makes it a valuable tool in assessing the efficacy of drugs and other compounds in inhibiting or promoting cell growth.
Propriétés
Numéro CAS |
121246-28-4 |
|---|---|
Nom du produit |
1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]- |
Formule moléculaire |
C42H63N9 |
Poids moléculaire |
694 g/mol |
Nom IUPAC |
2-N,4-N,6-N-tris[4-(5-methylhexan-2-ylamino)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C42H63N9/c1-28(2)10-13-31(7)43-34-16-22-37(23-17-34)46-40-49-41(47-38-24-18-35(19-25-38)44-32(8)14-11-29(3)4)51-42(50-40)48-39-26-20-36(21-27-39)45-33(9)15-12-30(5)6/h16-33,43-45H,10-15H2,1-9H3,(H3,46,47,48,49,50,51) |
Clé InChI |
BONQQGMOTXODRC-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C |
SMILES canonique |
CC(C)CCC(C)NC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)NC(C)CCC(C)C)NC4=CC=C(C=C4)NC(C)CCC(C)C |
Autres numéros CAS |
121246-28-4 |
Pictogrammes |
Irritant; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



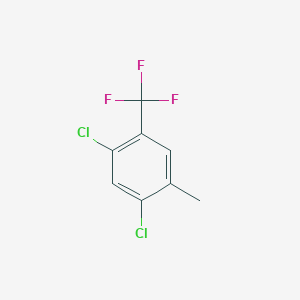
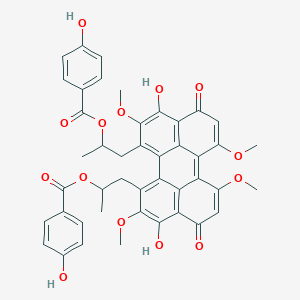
![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)
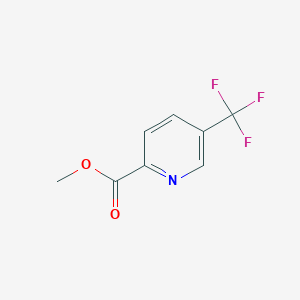
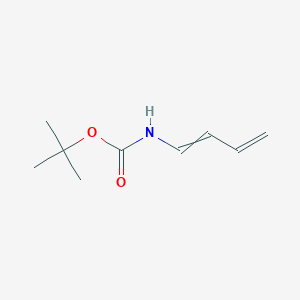
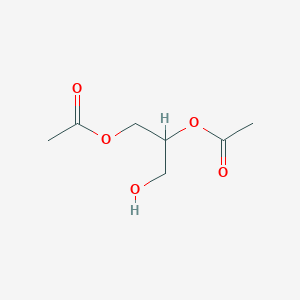
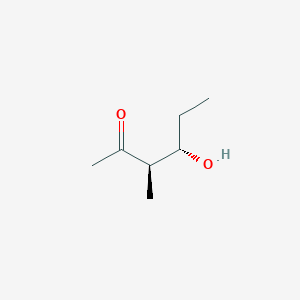

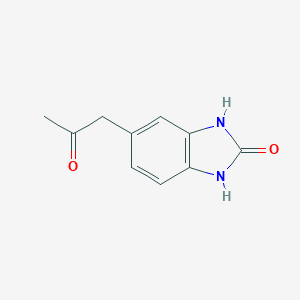
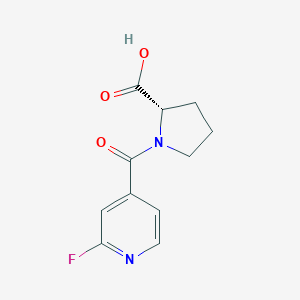
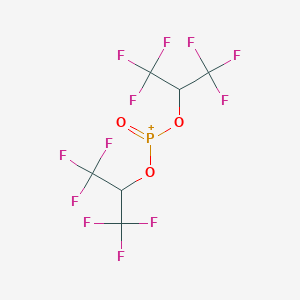
![2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile](/img/structure/B55356.png)
